molecular formula C9H7N3OS3 B14002554 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- CAS No. 91260-06-9

4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)-

Cat. No.: B14002554
CAS No.: 91260-06-9
M. Wt: 269.4 g/mol
InChI Key: VJQWGBKGIIEMJV-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- is a heterocyclic compound that contains both thiazolidinone and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential treatments for various diseases.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone derivatives: Known for their diverse biological activities.

    1,3,4-Thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.

Uniqueness

The uniqueness of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- lies in its combination of thiazolidinone and thiadiazole moieties, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

91260-06-9

Molecular Formula

C9H7N3OS3

Molecular Weight

269.4 g/mol

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-2-1-3-14-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2

InChI Key

VJQWGBKGIIEMJV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CS2)C3=NN=CS3

Origin of Product

United States

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